2-(chloromethyl)-7-methyl-5,6,7,8-tetrahydro-4aH-[1]benzothiolo[2,3-d]pyrimidin-4-one
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Overview
Description
5-(chloromethyl)-11-methyl-8-thia-4,6-diazatricyclo[7400,2,7]trideca-1(9),2(7),5-trien-3-one is a complex organic compound with a unique tricyclic structure This compound is characterized by the presence of a chloromethyl group, a methyl group, and a thia-diazatricyclic core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(chloromethyl)-11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thia-Diazatricyclic Core: The initial step involves the construction of the thia-diazatricyclic core through a series of cyclization reactions. This can be achieved by reacting appropriate starting materials under controlled conditions to form the desired tricyclic structure.
Introduction of the Chloromethyl Group: The chloromethyl group is introduced via a chloromethylation reaction. This step requires the use of chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate.
Methylation: The final step involves the methylation of the compound to introduce the methyl group at the desired position. This can be achieved using methylating agents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Large-scale production typically requires the use of efficient catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thia-diazatricyclic core. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be performed on the compound to modify specific functional groups. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: The chloromethyl group in the compound makes it susceptible to nucleophilic substitution reactions. Reagents like sodium azide or potassium cyanide can be used to replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), Potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)
Substitution: Sodium azide (NaN₃), Potassium cyanide (KCN)
Major Products Formed
Oxidation: Sulfoxides or sulfones
Reduction: Alcohols or amines
Substitution: Azides or nitriles
Scientific Research Applications
5-(chloromethyl)-11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one has been explored for various scientific research applications:
Chemistry: The compound serves as a valuable intermediate in organic synthesis, enabling the construction of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs targeting specific molecular pathways.
Industry: The compound’s reactivity makes it useful in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(chloromethyl)-11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The thia-diazatricyclic core may also interact with biological macromolecules, influencing their function and stability.
Comparison with Similar Compounds
Similar Compounds
- 5-(chloromethyl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one
- 5-(chloromethyl)-11-(2-methylbutan-2-yl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one
Uniqueness
The uniqueness of 5-(chloromethyl)-11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one lies in its specific substitution pattern and the presence of both chloromethyl and methyl groups. This combination of functional groups imparts distinct reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C12H13ClN2OS |
---|---|
Molecular Weight |
268.76 g/mol |
IUPAC Name |
2-(chloromethyl)-7-methyl-5,6,7,8-tetrahydro-4aH-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C12H13ClN2OS/c1-6-2-3-7-8(4-6)17-12-10(7)11(16)14-9(5-13)15-12/h6,10H,2-5H2,1H3 |
InChI Key |
WSYVNJPUNZOOAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)SC3=NC(=NC(=O)C23)CCl |
Origin of Product |
United States |
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